molecular formula C7H15N3 B2543133 1-Azidoheptane CAS No. 44961-22-0

1-Azidoheptane

Cat. No. B2543133
CAS RN: 44961-22-0
M. Wt: 141.218
InChI Key: FYKLDSLIWBUFOT-UHFFFAOYSA-N
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Description

1-Azidoheptane, also known as 1-heptyl azide, is a chemical compound with the molecular formula C7H15N3 . It belongs to the class of alkyl azides.


Molecular Structure Analysis

The molecular formula of 1-Azidoheptane is C7H15N3 . The InChI string is InChI=1S/C7H15N3/c1-2-3-4-5-6-7-9-10-8/h2-7H2,1H3 and the InChIKey is FYKLDSLIWBUFOT-UHFFFAOYSA-N . The Canonical SMILES representation is CCCCCCCN=[N+]=[N-] .


Physical And Chemical Properties Analysis

1-Azidoheptane has a molecular weight of 141.21 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass are both 141.126597491 g/mol . The Topological Polar Surface Area is 14.4 Ų . The Heavy Atom Count is 10 .

Scientific Research Applications

Synthesis of Various Heterocycles

Organic azides such as 1-Azidoheptane have been used in the synthesis of various heterocycles. These include five-member rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Intermolecular or Intramolecular Reactions

1-Azidoheptane can be used in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed reaction conditions .

Preparation of Basic Five-, Six-, Organometallic Heterocyclic-Membered Systems

1-Azidoheptane can be used to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

One-Pot Domino Reaction

1-Azidoheptane can be used in one-pot domino reactions to synthesize various heterocycles .

Utility of Chosen Catalysts in Chemoselectivity

1-Azidoheptane can be used in reactions where the chosen catalysts favor C−H and C-N bonds .

Nucleophilic Addition

1-Azidoheptane can be used in nucleophilic addition reactions, such as Aza-Michael addition .

Cycloaddition Reactions

1-Azidoheptane can be used in cycloaddition reactions, such as [3+2] cycloaddition .

Synthesis of Nanostructures, Protein Conjugates, and Polymeric Materials

The cycloaddition reactions forming 1,5-disubstituted 1,2,3-triazoles have found extremely successful applications in the synthesis of nanostructures, protein conjugates, and polymeric materials due to their regiospecificity and unique chemoselectivity .

properties

IUPAC Name

1-azidoheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3/c1-2-3-4-5-6-7-9-10-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKLDSLIWBUFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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